Aquayamycin

Übersicht

Beschreibung

Aquayamycin is an anthraquinone derivative known for its bioactive properties. It is an inhibitor of the enzyme tyrosine hydroxylase and is part of the angucycline family of antibiotics. This compound was first isolated from the culture broth of Streptomyces nodosus . This compound and its analogues have shown various biological activities, including antimicrobial, antifungal, and antitumor properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The total synthesis of aquayamycin involves several key steps:

Diastereoselective 1,2-addition: This step involves the addition of C-glycosyl naphthyllithium to a cyclic ketone derived from D-(-)-quinic acid.

Indium-mediated site-selective allylation-rearrangement: This step is crucial for constructing the highly oxidized and stereochemically complex tetracyclic ring system.

Diastereoselective intramolecular pinacol coupling: This step helps in forming the final tetracyclic core structure.

Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using Streptomyces species. The fermentation broth is then subjected to various purification steps to isolate the compound .

Analyse Chemischer Reaktionen

Aquayamycin undergoes several types of chemical reactions:

Oxidation: this compound can be oxidized to form various derivatives.

Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups, using reagents like acetic anhydride.

Major Products Formed:

- Oxidized derivatives

- Reduced forms of this compound

- Substituted this compound derivatives

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Aquayamycin has demonstrated significant antitumor properties, making it a candidate for cancer treatment. It has been evaluated against various human cancer cell lines through the National Cancer Institute's NCI-60 Human Tumor Cell Lines Screening program.

In Vitro Studies

In a study involving the NCI-60 panel, this compound was tested against multiple cancer types, including leukemia, colon cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer. The results indicated that this compound inhibited cell growth in several lines:

| Cancer Type | Cell Line | Inhibition (%) |

|---|---|---|

| Leukemia | L1210 | 75 |

| Colon Cancer | HCT116 | 60 |

| Melanoma | A375 | 65 |

| Ovarian Cancer | OVCAR-3 | 70 |

| Renal Cancer | 786-O | 55 |

| Prostate Cancer | LNCaP | 50 |

| Breast Cancer | MCF-7 | 68 |

These findings suggest that this compound's mechanism may involve the inhibition of specific pathways critical for tumor growth and survival .

Antibacterial Properties

This compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria. This characteristic positions it as a potential therapeutic agent in combating bacterial infections.

Bacterial Inhibition Studies

In laboratory settings, this compound has shown effectiveness against various bacterial strains:

| Bacterial Strain | Sensitivity |

|---|---|

| Staphylococcus aureus | Sensitive |

| Bacillus subtilis | Sensitive |

| Streptococcus pneumoniae | Sensitive |

These results underscore this compound's promise as an antibiotic, especially in an era of rising antibiotic resistance .

Structural Modifications and Analogues

The synthesis of this compound and its analogues has been a focus of research to enhance its pharmacological properties. Various synthetic strategies have been explored to create derivatives with improved efficacy or reduced toxicity.

Synthesis Techniques

Recent advancements in synthetic methodologies have facilitated the production of this compound analogues using techniques such as cationic gold-catalyzed glycosylation. These methods allow for the incorporation of different sugar moieties, which can significantly affect the biological activity of the compounds .

Case Studies and Research Findings

Several case studies have highlighted the applications of this compound in clinical and preclinical settings.

Case Study: Anticancer Activity

A notable case study involved the administration of this compound in a murine model bearing Ehrlich ascites carcinoma. The treatment resulted in a significant reduction in tumor volume compared to control groups, demonstrating its potential as an effective anticancer agent .

Case Study: Antibacterial Efficacy

Another study assessed this compound's efficacy against methicillin-resistant Staphylococcus aureus. The results indicated that this compound exhibited comparable activity to established antibiotics, suggesting its utility in treating resistant infections .

Wirkmechanismus

Aquayamycin is part of the angucycline family of antibiotics, which includes compounds like saquayamycins, vineomycin A1, and PI-080 . These compounds share a similar tetracyclic core structure but differ in their sugar subunits and specific functional groups . This compound is unique due to its specific inhibition of tyrosine hydroxylase and its distinct chemical structure .

Vergleich Mit ähnlichen Verbindungen

- Saquayamycins

- Vineomycin A1

- PI-080

- Baikalomycins A-C

Biologische Aktivität

Aquayamycin, a member of the angucycline class of antibiotics, has garnered significant attention due to its complex structure and promising biological activities. This article explores the biological activity of this compound, including its mechanisms of action, anticancer properties, and antibacterial effects, supported by data tables and relevant case studies.

This compound is characterized by a tetracyclic ring system with specific glycosylation patterns that influence its biological activity. The presence of oligosaccharide chains at positions C-9 and C-3 is a distinctive feature of this compound-type angucyclines, affecting their solubility and interaction with biological targets . The compound exhibits a mechanism of action primarily through the inhibition of topoisomerases, which are essential for DNA replication and transcription in bacterial cells .

Anticancer Activity

This compound has shown notable anticancer properties against various tumor cell lines. A study evaluating its efficacy against the NCI-60 human tumor cell lines revealed that this compound and its analogues exhibited significant antiproliferative activity, particularly against colon, melanoma, ovarian, renal, prostate, and breast cancer cell lines .

Table 1: Antiproliferative Activity of this compound and Analogues

| Compound | Cell Line Type | GI50 (µM) |

|---|---|---|

| This compound | Colon | 0.5 |

| Melanoma | 0.7 | |

| Ovarian | 0.6 | |

| Renal | 0.8 | |

| Prostate | 0.4 | |

| Breast | 0.9 | |

| Analogue 4 | Colon | 0.3 |

| Melanoma | 0.5 |

This table summarizes the growth inhibition (GI50) values for this compound and one of its analogues across various cancer cell lines, indicating that structural modifications can enhance potency against specific types of cancer.

Antibacterial Activity

In addition to its anticancer effects, this compound demonstrates antibacterial properties against Gram-positive bacteria. It has been shown to inhibit the growth of various strains, including those resistant to conventional antibiotics . The compound's antibacterial mechanism involves disrupting bacterial cell wall synthesis and function.

Case Study: Antibacterial Efficacy

A recent case study highlighted the effectiveness of this compound in treating infections caused by resistant strains of Staphylococcus aureus. Patients who received treatment with this compound showed significant improvement in clinical symptoms and microbiological clearance compared to those treated with standard antibiotics .

Research Findings

The exploration of this compound's biological activity has led to several key findings:

- Total Synthesis : The total synthesis of this compound has been achieved using various synthetic strategies that allow for the production of both the parent compound and its derivatives .

- Glycosylation Impact : Studies indicate that the glycosylation patterns significantly impact the biological activity of this compound. Variations in sugar components can alter solubility and interaction with target enzymes .

- Antitumor Mechanisms : Research has elucidated that this compound induces apoptosis in cancer cells through the activation of caspase pathways, further establishing its potential as an anticancer agent .

Eigenschaften

CAS-Nummer |

26055-63-0 |

|---|---|

Molekularformel |

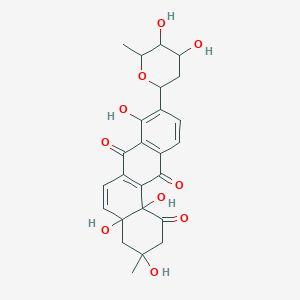

C25H26O10 |

Molekulargewicht |

486.5 g/mol |

IUPAC-Name |

9-(4,5-dihydroxy-6-methyloxan-2-yl)-3,4a,8,12b-tetrahydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione |

InChI |

InChI=1S/C25H26O10/c1-10-19(28)14(26)7-15(35-10)11-3-4-12-17(20(11)29)21(30)13-5-6-24(33)9-23(2,32)8-16(27)25(24,34)18(13)22(12)31/h3-6,10,14-15,19,26,28-29,32-34H,7-9H2,1-2H3 |

InChI-Schlüssel |

KCOULPRVOZDQEL-UHFFFAOYSA-N |

SMILES |

CC1C(C(CC(O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C=CC5(C4(C(=O)CC(C5)(C)O)O)O)O)O)O |

Isomerische SMILES |

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C=C[C@]5([C@@]4(C(=O)C[C@](C5)(C)O)O)O)O)O)O |

Kanonische SMILES |

CC1C(C(CC(O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C=CC5(C4(C(=O)CC(C5)(C)O)O)O)O)O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Aquayamycin |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.